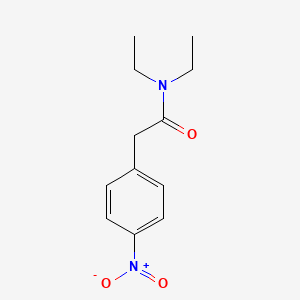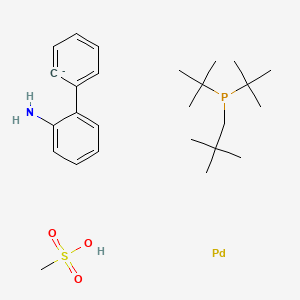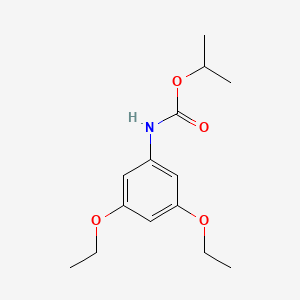![molecular formula C21H32N2O5 B14124066 D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester CAS No. 15136-32-0](/img/structure/B14124066.png)
D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester: is a derivative of phenylalanine, an essential amino acid. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process includes the following steps:
Protection of the amino group: The amino group of D-Phenylalanine is protected using Boc anhydride in the presence of a base such as triethylamine.
Coupling reaction: The protected D-Phenylalanine is then coupled with L-leucine using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Esterification: The final step involves the esterification of the carboxyl group using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ring.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
科学研究应用
Chemistry: : Used as a building block in the synthesis of more complex molecules. Biology : Studied for its role in protein synthesis and enzyme interactions. Medicine : Investigated for potential therapeutic applications, including pain management and neuroprotection. Industry : Utilized in the production of pharmaceuticals and as a reagent in various chemical processes .
作用机制
The mechanism of action of D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester involves its interaction with specific enzymes and receptors in the body. It can inhibit the breakdown of endorphins, thereby enhancing their pain-relieving effects. The compound also influences the secretion of anabolic hormones and prevents exercise-induced muscle damage .
相似化合物的比较
L-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-D-leucyl-, Methyl ester: Similar structure but different stereochemistry.
D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-3,4-difluoro-, Methyl ester: Contains additional fluorine atoms.
Uniqueness: D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester is unique due to its specific stereochemistry and the presence of both phenylalanine and leucine residues, which contribute to its distinct biological and chemical properties .
属性
CAS 编号 |
15136-32-0 |
|---|---|
分子式 |
C21H32N2O5 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
methyl (2R)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C21H32N2O5/c1-14(2)12-16(23-20(26)28-21(3,4)5)18(24)22-17(19(25)27-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17+/m0/s1 |
InChI 键 |
VSHDSIZCAIEPCM-DLBZAZTESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


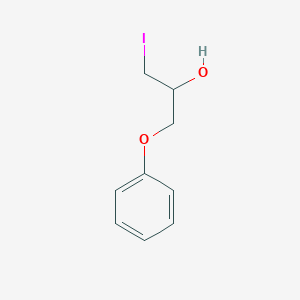
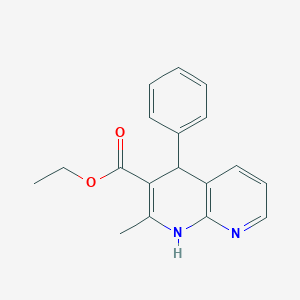
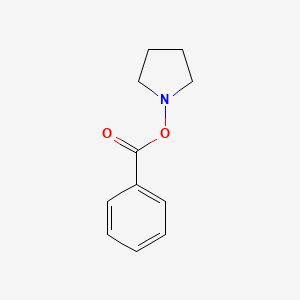
![N-(4-chloro-2-fluorophenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123998.png)


![2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14124021.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
![3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14124028.png)
![2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14124041.png)
![4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124051.png)
